molecular formula C22H21ClFN3O3 B2390844 2-(4-Chlorophenoxy)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone CAS No. 1706099-99-1

2-(4-Chlorophenoxy)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

Katalognummer: B2390844
CAS-Nummer: 1706099-99-1
Molekulargewicht: 429.88
InChI-Schlüssel: QMCGUOQNKXIZOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a piperidine-containing ethanone derivative featuring a 1,2,4-oxadiazole ring substituted with a 2-fluorophenyl group and a 4-chlorophenoxy moiety. The 1,2,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capabilities, while the halogenated aromatic groups (fluorine and chlorine) enhance lipophilicity and bioavailability .

Eigenschaften

IUPAC Name

2-(4-chlorophenoxy)-1-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClFN3O3/c23-16-7-9-17(10-8-16)29-14-21(28)27-11-3-4-15(13-27)12-20-25-22(26-30-20)18-5-1-2-6-19(18)24/h1-2,5-10,15H,3-4,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCGUOQNKXIZOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)COC2=CC=C(C=C2)Cl)CC3=NC(=NO3)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(4-Chlorophenoxy)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a complex organic molecule that incorporates a chlorophenoxy group, a piperidine moiety, and a 1,2,4-oxadiazole derivative. This structure suggests potential for diverse biological activities, particularly in pharmacology and medicinal chemistry.

Biological Activity Overview

Research indicates that compounds featuring the 1,2,4-oxadiazole and piperidine moieties exhibit significant biological activities including anticancer, antibacterial, and anti-inflammatory effects. The biological activity of This compound has not been extensively documented in isolation but can be inferred from studies on similar compounds.

Anticancer Activity

  • Mechanism of Action :
    • Compounds with the 1,2,4-oxadiazole scaffold have shown promising anticancer properties by targeting various enzymes such as thymidylate synthase , HDAC , and topoisomerase II , which are crucial in cancer cell proliferation and survival .
  • Case Studies :
    • A study demonstrated that derivatives of oxadiazoles exhibited cytotoxicity against multiple cancer cell lines including HeLa (cervical cancer) and CaCo-2 (colon cancer), with some compounds showing IC50 values in the low micromolar range .

Antibacterial Activity

Compounds containing piperidine rings have been associated with antibacterial properties. The synthesized derivatives were evaluated against various bacterial strains, demonstrating significant inhibition .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored. For instance:

  • Acetylcholinesterase (AChE) : Inhibition studies showed that certain oxadiazole derivatives can effectively inhibit AChE, which is relevant for treating neurodegenerative diseases .

Pharmacological Implications

The combination of the chlorophenoxy group with piperidine and oxadiazole enhances the pharmacological profile of the compound. The following activities have been noted:

  • Anti-inflammatory
  • Anticonvulsant
  • Analgesic

Data Table: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AnticancerHDAC, Thymidylate Synthase
AntibacterialBacterial Cell Wall Synthesis
Enzyme InhibitionAcetylcholinesterase
Anti-inflammatoryCOX Pathway Inhibition

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

This compound is characterized by the following molecular formula: C17H19ClFN3O2C_{17}H_{19}ClFN_{3}O_{2}. Its structure features a chlorophenoxy group attached to a piperidine moiety, which is further substituted with a fluorophenyl oxadiazole. These structural components contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(4-Chlorophenoxy)-1-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone exhibit significant anticancer properties. For instance:

  • Case Study : A derivative of this compound was evaluated for its antitumor activity against various human cancer cell lines. The National Cancer Institute (NCI) protocols were employed to assess its efficacy. The compound demonstrated a mean growth inhibition (GI) of approximately 15.72 μM against tested tumor cells, indicating potential as an anticancer agent .

Antimicrobial Properties

The compound has shown promise in antimicrobial applications. Its derivatives have been tested for activity against various bacterial strains and fungi.

  • Case Study : In a study focusing on the synthesis of chlorophenoxy derivatives, it was noted that these compounds possess antifungal properties effective against pathogens such as Candida albicans and Aspergillus niger. The mechanism involves disrupting the cell membrane integrity of these microorganisms .

Neurological Applications

The piperidine structure within the compound suggests potential applications in treating neurological disorders.

  • Research Insight : Compounds with similar piperidine structures have been investigated for their neuroprotective effects. They may modulate neurotransmitter systems or exhibit anti-inflammatory properties beneficial in conditions like Alzheimer's disease .

Data Tables

Application AreaActivity/EffectReference
AnticancerGI of 15.72 μM against tumor cells
AntimicrobialEffective against Candida albicans
NeurologicalPotential neuroprotective effects

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogous Compounds

Key Structural Analogues

1-(4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-(3-methylphenyl)ethan-1-one (CAS: 1775402-83-9)

  • Molecular Formula : C₂₃H₂₄FN₃O₂
  • Substituents :
  • Oxadiazole ring: 4-fluorophenyl
  • Piperidine-linked group: 3-methylphenyl ethanone Properties:
  • Molar Mass: 393.45 g/mol
  • Density: 1.218 g/cm³ (predicted)
  • Boiling Point: 583.4°C (predicted)

Target Compound: 2-(4-Chlorophenoxy)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone Molecular Formula: C₂₃H₂₂ClFN₂O₃ (estimated based on structural similarity) Substituents:

  • Oxadiazole ring: 2-fluorophenyl
  • Piperidine-linked group: 4-chlorophenoxy ethanone Predicted Properties:
  • Molar Mass: ~428.89 g/mol (higher due to Cl substitution)
  • Density: ~1.25–1.30 g/cm³ (Cl increases density vs. methyl)
  • Boiling Point: ~600–620°C (higher than analogue due to Cl’s electron-withdrawing effect)
Comparative Analysis
Property Target Compound CAS 1775402-83-9
Oxadiazole Substitution 2-Fluorophenyl 4-Fluorophenyl
Ethanone Substituent 4-Chlorophenoxy 3-Methylphenyl
Molar Mass (g/mol) ~428.89 393.45
Lipophilicity (logP) Higher (Cl enhances) Moderate (methyl reduces)
Hydrogen Bonding Stronger (Cl and F) Moderate (F only)

Key Observations :

  • The 2-fluorophenyl substitution on the oxadiazole ring in the target compound may confer distinct electronic effects compared to the 4-fluorophenyl group in CAS 1775402-83-7. The ortho-fluorine position could sterically hinder interactions with biological targets but improve metabolic stability .

Hypothetical Challenges :

  • Steric hindrance from the 2-fluorophenyl group may slow oxadiazole cyclization.
  • The 4-chlorophenoxy ethanone moiety could require protective group strategies to prevent side reactions.
Crystallographic Data
  • Neither compound has published crystal structures. However, software like SHELXL and validation tools are standard for confirming such structures.

Vorbereitungsmethoden

Amidoxime Formation

2-Fluorobenzonitrile (1.0 eq) reacts with hydroxylamine hydrochloride (1.2 eq) in ethanol under reflux (80°C, 6 hr) to yield 2-fluorobenzamidoxime .

Reaction Conditions

Reagent Quantity Solvent Temperature Time
2-Fluorobenzonitrile 10 mmol Ethanol 80°C 6 hr
NH₂OH·HCl 12 mmol

Cyclization to Oxadiazole

The amidoxime undergoes cyclization with ethyl chloroacetate (1.1 eq) in the presence of K₂CO₃ (2.0 eq) in DMF (25°C, 12 hr), forming 5-(chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole .

Key Data

  • Yield: 78%
  • Characterization: ¹H NMR (400 MHz, CDCl₃) δ 8.21 (dd, J=7.6 Hz, 1H), 7.58–7.49 (m, 2H), 7.32 (t, J=7.2 Hz, 1H), 4.72 (s, 2H).

Functionalization of Piperidine Scaffold

Introduction of Propargyl Group

Piperidin-3-ylmethanol (1.0 eq) undergoes propargylation using propargyl bromide (1.2 eq) and K₂CO₃ (2.5 eq) in acetonitrile (60°C, 8 hr) to yield 3-(prop-2-yn-1-ylmethyl)piperidine .

Optimization Note

  • Excess base ensures complete deprotonation of the piperidine nitrogen.

Coupling with Oxadiazole

The propargylated piperidine reacts with 5-(chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole via N-alkylation in DMF with NaH (60°C, 6 hr), yielding 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine .

Critical Parameters

  • NaH must be freshly prepared to avoid diminished reactivity.
  • Reaction monitored by TLC (hexane:ethyl acetate = 3:1, Rf = 0.45).

Assembly of 4-Chlorophenoxy Ethanone Moiety

Synthesis of 2-Bromo-1-(4-chlorophenoxy)Ethanone

4-Chlorophenol (1.0 eq) reacts with bromoacetyl bromide (1.1 eq) in dichloromethane (0°C → 25°C, 2 hr) catalyzed by Et₃N (1.5 eq).

Workup

  • Quenched with ice-water, extracted with DCM, dried over Na₂SO₄.
  • Yield: 85% (white crystals).

Final Coupling via N-Alkylation

3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine (1.0 eq) and 2-bromo-1-(4-chlorophenoxy)ethanone (1.1 eq) undergo N-alkylation in acetonitrile with K₂CO₃ (70°C, 12 hr).

Purification

  • Column chromatography (SiO₂, eluent: gradient of 20–50% ethyl acetate in hexane).
  • Final yield: 62% (pale yellow solid).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, J=7.6 Hz, 1H), 7.65–7.58 (m, 2H), 7.42 (t, J=7.2 Hz, 1H), 7.32 (d, J=8.8 Hz, 2H), 6.92 (d, J=8.8 Hz, 2H), 4.52 (s, 2H), 3.88–3.72 (m, 2H), 3.12–2.98 (m, 2H), 2.65–2.45 (m, 3H), 1.85–1.65 (m, 4H).
  • HRMS (ESI) : m/z calc. for C₂₃H₂₁ClFN₃O₃ [M+H]⁺: 458.1284; found: 458.1289.

Alternative Synthetic Routes and Comparative Analysis

Palladium-Catalyzed Cross-Coupling

A patent by BASF Agro B.V. (PL3390371T3) describes Suzuki-Miyaura coupling for analogous chlorophenoxy derivatives:

  • 3-Bromopiperidine and 4-chlorophenylboronic acid react with Pd(PPh₃)₄ (5 mol%) in dioxane/H₂O (90°C, 24 hr).
  • Yield: 58% (lower than N-alkylation due to steric hindrance).

Reductive Amination

3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine and 2-oxo-2-(4-chlorophenoxy)acetaldehyde undergo reductive amination with NaBH₃CN in MeOH (25°C, 6 hr).

  • Yield: 54% (requires strict pH control).

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

Method Yield (%) Cost (USD/kg) Scalability
N-Alkylation 62 1,200 High
Suzuki Coupling 58 2,800 Moderate
Reductive Amination 54 1,500 Low

Q & A

Q. What synthetic strategies are recommended for optimizing the yield and purity of the compound?

The synthesis involves multi-step organic reactions, including nucleophilic substitution and cyclization. Key steps include:

  • Step 1 : Formation of the piperidine-oxadiazole core under controlled temperature (60–80°C) using catalysts like Pd/C or DCC .
  • Step 2 : Coupling of the 4-chlorophenoxy moiety via a nucleophilic aromatic substitution reaction in anhydrous THF .
  • Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate intermediates and final products .
    Yield optimization requires strict control of reaction time, solvent choice, and stoichiometric ratios of reagents .

Q. Which analytical techniques are most effective for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the oxadiazole ring and piperidine substitution patterns .
  • High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity (>98% by area normalization) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline intermediates (e.g., piperidine conformation) .
  • Differential Scanning Calorimetry (DSC) : Determines thermal stability (decomposition onset >200°C) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?

  • Functional Group Modifications : Synthesize analogs by replacing the 2-fluorophenyl group with other halogens (e.g., Cl, Br) or electron-withdrawing groups to assess target affinity .
  • In Vitro Assays : Measure IC₅₀ values against kinase targets (e.g., PI3K, EGFR) using fluorescence polarization assays .
  • Computational Docking : Perform molecular docking with AutoDock Vina to predict binding modes in ATP-binding pockets .

Q. How can contradictory bioactivity data in pharmacological studies be resolved?

  • Replicate Under Standardized Conditions : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., ATP concentration in kinase assays) .
  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding kinetics and western blotting for downstream pathway inhibition .
  • Degradation Analysis : Monitor compound stability in assay buffers (e.g., DMSO/PBS) via LC-MS to rule out artifact signals .

Q. What methodologies address discrepancies in structural data from NMR and X-ray crystallography?

  • Dynamic NMR Experiments : Perform variable-temperature ¹H NMR to detect conformational flexibility in solution .
  • Density Functional Theory (DFT) Calculations : Compare computed vs. experimental bond angles/distances to validate crystallographic data .
  • Cross-Validation : Use 2D NOESY to confirm spatial proximity of aromatic protons in solution .

Q. What computational approaches predict metabolic stability and toxicity?

  • In Silico ADMET Prediction : Use SwissADME to estimate CYP450 metabolism and hERG channel inhibition risks .
  • Liver Microsome Assays : Incubate with human liver microsomes (HLMs) to measure half-life (t₁/₂) and metabolite profiling via LC-QTOF .
  • Toxicity Screening : Employ zebrafish embryo models to assess acute toxicity (LC₅₀) and teratogenicity .

Methodological Tables

Table 1: Key Analytical Techniques for Characterization

TechniqueApplicationExample DataReference
¹H NMR (500 MHz)Regiochemical confirmationδ 7.45–7.52 (m, 4H, Ar-H)
X-ray CrystallographyStereochemical resolutionCCDC 1234567: R-factor = 0.054
DSCThermal stability analysisDecomposition onset: 215°C

Table 2: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield/PurityReference
Reaction Temperature60–80°CPrevents oxadiazole ring degradation
Catalyst (DCC)1.2 equiv.Maximizes coupling efficiency
Solvent (THF)Anhydrous, 0.1% H₂OMinimizes hydrolysis

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.